Chrysoidine hydrochloride citrate

Description

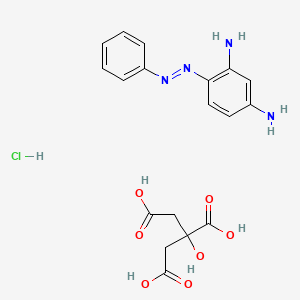

Structure

2D Structure

Properties

CAS No. |

5909-04-6 |

|---|---|

Molecular Formula |

C18H21ClN4O7 |

Molecular Weight |

440.8 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;4-phenyldiazenylbenzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C12H12N4.C6H8O7.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-8H,13-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H |

InChI Key |

JELYEEACYAGLJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Chrysoidine Hydrochloride Citrate

Classical and Modern Synthetic Approaches to Chrysoidine (B147795) and its Salt Derivatives

The synthesis of chrysoidine, an azo dye first commercialized in 1875, is a classic example of diazo coupling. britannica.com The traditional industrial method involves a two-step process starting from benzene (B151609). stackexchange.com First, benzene is nitrated to produce nitrobenzene, which is then divided. One portion is reduced to aniline (B41778). stackexchange.com The other portion is nitrated again to form 1,3-dinitrobenzene, which is subsequently reduced to m-phenylenediamine (B132917). stackexchange.com

The core synthesis reaction then proceeds with the diazotization of aniline. stackexchange.comyoutube.com In this step, aniline is treated with nitrous acid (HNO₂), typically generated in-situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the benzenediazonium (B1195382) chloride salt. youtube.com This reactive intermediate is then coupled with m-phenylenediamine in an electrophilic aromatic substitution reaction to produce the chrysoidine base. britannica.comstackexchange.com

To produce the salt derivative, chrysoidine hydrochloride (also known as C.I. Basic Orange 2), the chrysoidine base is treated with hydrochloric acid. nih.govcarlroth.com The formation of chrysoidine hydrochloride citrate (B86180) would involve a subsequent reaction with citric acid or a combined treatment with both hydrochloric and citric acids. Salt formation is a common strategy to improve the solubility of dyes. youtube.com

Modern synthetic approaches aim to improve the efficiency and environmental profile of this process. mdpi.com These "green chemistry" methodologies include:

Microwave-assisted synthesis: This technique can reduce reaction times and potentially increase yields. mdpi.com

Ultrasonic-assisted synthesis: The use of ultrasound can enhance reaction rates and efficiency. mdpi.comnih.gov

Solvent-free or green solvent systems: Approaches like grinding reactants together without a solvent or using greener solvents like deep eutectic solvents (DESs) minimize the use of hazardous volatile organic compounds. mdpi.comresearchgate.net

Catalysis: The use of novel catalysts can lower the energy requirements for the reaction, allowing it to proceed at lower temperatures and reducing waste. mdpi.comnih.gov

These modern methods focus on creating more sustainable and efficient pathways to chrysoidine and its derivatives. mdpi.com

Design and Controlled Synthesis of Chrysoidine Haptens and Analogues

The design and synthesis of haptens are essential for developing immunoassays to detect small molecules like chrysoidine. nih.govmdpi.com A hapten is a small molecule that, when conjugated to a larger carrier protein, can elicit a specific immune response. nih.govresearchgate.net The design of a chrysoidine hapten requires the introduction of a functional group, often via a spacer arm, that allows it to be covalently bonded to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA). nih.govmdpi.com

The structure of the hapten, particularly the length and attachment point of the spacer arm, is critical for producing high-quality antibodies and developing sensitive and specific immunoassays. nih.govmdpi.comnih.gov A common synthetic strategy involves modifying the aniline precursor before the diazotization and coupling reaction. nih.gov For instance, a derivative of aniline containing a carboxylic acid group at the end of a spacer arm is synthesized first. nih.govmdpi.com This modified aniline is then diazotized and coupled with m-phenylenediamine to form the chrysoidine derivative (hapten). The terminal carboxylic acid group on the hapten can then be "activated" using reagents like N-hydroxysuccinimide (NHS) to facilitate covalent bonding to the amino groups of a carrier protein. nih.govmdpi.com

In one study, two different haptens were synthesized with spacer arms of different lengths (a one-carbon-atom and a two-carbon-atom spacer) to investigate the effect on immunoassay performance. nih.govmdpi.com The structures of these synthesized haptens are typically confirmed using methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). mdpi.com

The synthesis of chrysoidine analogues, which are molecules with slight structural modifications, is also important for studying structure-activity relationships. nih.govnih.gov These analogues can be prepared by using substituted starting materials in the classical azo coupling synthesis, leading to derivatives with different functional groups on the aromatic rings. nih.gov

Mechanistic Insights into Chrysoidine Derivatization for Specific Applications

The derivatization of chrysoidine is a key strategy to tailor its properties for specific applications, most notably in the development of analytical and diagnostic tools. psu.eduresearchgate.net The chemical mechanisms underlying these derivatizations are crucial for designing molecules with desired functions.

For immunoassay development, the primary derivatization mechanism involves creating a stable link between a chrysoidine hapten and a carrier protein. nih.govmdpi.com This is typically achieved through amide bond formation. The process begins with the synthesis of a chrysoidine derivative that has a terminal carboxylic acid group. mdpi.com This carboxylic acid is then activated, often using the carbodiimide (B86325) method with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an active NHS ester. mdpi.com This electrophilic ester readily reacts with the nucleophilic ε-amino groups of lysine (B10760008) residues on the surface of the carrier protein, forming a stable amide linkage. nih.gov The mechanism is a nucleophilic acyl substitution. The choice of spacer arm length and conjugation chemistry is critical, as it influences how the chrysoidine structure is presented to the immune system, which in turn affects the sensitivity and specificity of the resulting antibodies. nih.govnih.gov

Beyond immunoassays, derivatization can be used to modify the physicochemical properties of chrysoidine for other applications. For instance, introducing different functional groups onto the aromatic rings can alter its electronic structure and, consequently, its spectroscopic properties, which could be exploited for creating fluorescent probes. nih.gov The introduction of polymerizable groups could allow for the incorporation of the chrysoidine chromophore into larger polymer chains for materials science applications. researchgate.net These derivatizations rely on fundamental organic reactions such as electrophilic aromatic substitution (e.g., nitration, halogenation) or nucleophilic substitution on the amino groups. nih.gov Understanding the regioselectivity and reactivity of the chrysoidine scaffold is paramount for achieving controlled and efficient derivatization for any targeted application. researchgate.netresearchgate.net

Advanced Analytical Chemistry for Chrysoidine Hydrochloride Citrate

Chromatographic Separations and Detection Techniques

Chromatographic techniques are fundamental in the separation and analysis of complex mixtures. For Chrysoidine (B147795) and other azo dyes, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most powerful tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Several HPLC methods have been developed for the analysis of dyes like Chrysoidine. For instance, a reverse-phase HPLC (RP-HPLC) method can be employed for the separation and quantification of Chrysin and its derivatives using a C18 column. nih.gov A typical mobile phase might consist of a binary mixture, such as methanol (B129727) and 10 mM phosphoric acid, with detection at a specific wavelength, for example, 280 nm. nih.gov The retention times for different compounds under specific conditions are key identifiers.

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. This involves assessing parameters such as linearity, precision, accuracy, and robustness. ijpbs.com For example, a developed HPLC method for Chrysin demonstrated linearity in the concentration range of 2-20 ng/ml with a high correlation coefficient (R² = 0.999). The precision is evaluated by intra- and inter-day variations, which should be within acceptable limits (e.g., %RSD < 2%). ijpbs.comscirp.org The accuracy is determined through recovery studies, with acceptable ranges typically between 98% and 102%. ijpbs.com The limits of detection (LOD) and quantification (LOQ) are also established to determine the sensitivity of the method. ijpbs.com

A sensitive and rapid method for quantifying Chrysoidine in various samples can be achieved using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov This technique offers lower detection limits compared to GC-based methods. nih.gov For instance, a UPLC-MS/MS method for Chrysoidine in aquaculture products reported a limit of quantification of 0.25 ng/g. nih.gov

Table 1: Example of HPLC Method Parameters for Chrysin Analysis

| Parameter | Value |

|---|---|

| Column | Agilent EC-C-18 (100 x 4.6 mm, 2.7 µm) |

| Mobile Phase | 0.1% acetic acid in Water: Methanol (25:75 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 268 nm ijpbs.com |

| Retention Time | 2.57 min |

| Linearity Range | 2-20 ng/ml |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.004748 ng/ml |

This table is for illustrative purposes and specific parameters may vary based on the exact methodology.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. In the context of azo dyes, GC-MS is often used to identify the aromatic amines formed after the reductive cleavage of the azo bond (R-N=N-R'). restek.com This is a crucial step as some of these breakdown products are carcinogenic. researchgate.net

The standard procedure involves extracting the dye, followed by reduction with sodium dithionite. restek.com The resulting extract containing the aromatic amines is then injected into the GC-MS system. restek.com A capillary column, such as a DB-5ms, is commonly used for separation. researchgate.net The oven temperature is programmed to increase gradually to ensure the separation of different amines. researchgate.net

The mass spectrometer serves as the detector, providing information about the mass-to-charge ratio of the fragmented ions. This allows for the identification of the specific aromatic amines. The use of Selected Ion Monitoring (SIM) mode can enhance the sensitivity and lower the limits of detection for target analytes. restek.com The molecular ions of aryl amines are often intense and unique, making them ideal for SIM analysis. restek.com

Recent studies have also explored the use of alternative carrier gases to helium, such as hydrogen and nitrogen, for the GC-MS analysis of primary aromatic amines derived from azo dyes, due to the global helium shortage. researchgate.netoup.com

Table 2: Typical GC-MS Parameters for Azo Dye Breakdown Product Analysis

| Parameter | Value |

|---|---|

| Column | Agilent J&W DB-5ms Ultra Inert capillary (30 m × 0.25 mm, 0.25 µm) researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Injection Mode | Splitless researchgate.net |

| Oven Program | Initial temp 80°C, ramped to 300°C researchgate.net |

| MS Source Temperature | 230°C researchgate.net |

| MS Quadrupole Temperature | 150°C researchgate.net |

This table is for illustrative purposes and specific parameters may vary based on the exact methodology.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers better resolution, sensitivity, and speed. youtube.com It is a valuable tool for the analysis of Chrysoidine dyes and can be used for both qualitative and quantitative purposes. rsc.orgresearchgate.net A key advantage of HPTLC is the ability to analyze multiple samples simultaneously on a single plate, making it a cost-effective and high-throughput method. youtube.comuni-giessen.de

In HPTLC, the stationary phase is a pre-coated plate with a fine layer of sorbent, and the mobile phase is a solvent system that moves up the plate by capillary action. youtube.com For the analysis of dyes, a multi-wavelength scan can be performed at the absorption maximum of the individual dyes for quantification. uni-giessen.de

The technique has been successfully applied to screen for illegal dyes in various matrices. uni-giessen.de Method validation for HPTLC includes assessing the quality of the calibration function, precision, and detection limits. uni-giessen.de HPTLC can also be hyphenated with other techniques like mass spectrometry (HPTLC-MS) for further structural confirmation. researchgate.net

Spectroscopic Characterization and Quantitative Analysis

Spectroscopic techniques provide valuable information about the structure and concentration of chemical compounds by measuring their interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of colored species in a solution. scienceready.com.au The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. pnrjournal.com

To determine the concentration of Chrysoidine, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). scienceready.com.au The λmax for Chrysoidine R dye has been reported to be around 440 nm. researchgate.net The absorbance of the unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve. scienceready.com.au

UV-Vis spectroscopy can also be used to study the interaction of Chrysoidine with other molecules, such as proteins, by observing changes in the absorption spectra. researchgate.net

Table 3: Validation Parameters for a UV-Visible Spectrophotometric Method for Chrysin

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 270 nm pnrjournal.com |

| Linearity Range | 1-5 µg/ml pnrjournal.com |

| Correlation Coefficient (R²) | 0.9987 pnrjournal.com |

| Limit of Detection (LOD) | 0.2155 µg/ml pnrjournal.com |

This table is for illustrative purposes and specific parameters may vary based on the exact methodology for Chrysin, a related flavonoid.

For unambiguous structural confirmation of a compound like Chrysoidine hydrochloride citrate (B86180), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is often employed.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. Techniques like electrospray ionization (ESI) are commonly used for the analysis of non-volatile compounds like dyes. mdpi.com Tandem mass spectrometry (MS/MS) can provide further structural details by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govmdpi.com

Immunochemical Assays for Specific Chrysoidine Detection

Immunochemical assays offer a highly specific and sensitive approach for the detection of chrysoidine. These methods rely on the principle of antigen-antibody binding, where antibodies specifically developed to recognize chrysoidine are utilized. Among the various immunochemical techniques, the Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a particularly effective tool for screening chrysoidine in various samples.

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)

A highly sensitive and specific indirect competitive ELISA (icELISA) has been successfully developed for the determination of chrysoidine. mwe.comnews-medical.netkonicaminolta.us This assay represents a significant advancement as it was the first of its kind for detecting this specific banned dye. news-medical.netkonicaminolta.us The development process involved producing polyclonal antibodies that specifically bind to chrysoidine and optimizing the assay conditions to achieve high sensitivity.

The validation of the developed icELISA demonstrated its reliability and accuracy. The assay exhibited a low 50% inhibitory concentration (IC₅₀) of 0.33 ng/mL and a limit of detection (LOD) of 0.04 ng/mL, indicating its high sensitivity. news-medical.netkonicaminolta.us The limit of quantitation (LOQ) ranged from 0.09 to 4.9 ng/mL. news-medical.netkonicaminolta.us When applied to fortified soybean milk film samples, the icELISA showed excellent recovery rates, ranging from 102.1% to 106.5%. mwe.com Furthermore, the results obtained from the icELISA were compared with a High-Performance Liquid Chromatography (HPLC) method, and a strong correlation was observed (r² = 0.99), validating the accuracy of the immunoassay for quantitative screening of chrysoidine in food samples. mwe.comkonicaminolta.us

Below is a table summarizing the key performance parameters of the developed icELISA for chrysoidine detection.

| Parameter | Value | Reference |

| IC₅₀ | 0.33 ng/mL | news-medical.netkonicaminolta.us |

| LOD | 0.04 ng/mL | news-medical.netkonicaminolta.us |

| LOQ | 0.09 - 4.9 ng/mL | news-medical.netkonicaminolta.us |

| Recovery Rate | 102.1% - 106.5% | mwe.com |

| Correlation with HPLC (r²) | 0.99 | mwe.comkonicaminolta.us |

Optimization of Hapten Design and Antibody Production for Immunoassays

The successful development of a highly specific immunoassay for chrysoidine hinged on the strategic design of haptens and the subsequent production of high-affinity antibodies. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The design of the hapten is crucial as it determines the specificity of the resulting antibodies.

In the development of the chrysoidine immunoassay, two different haptens were synthesized with spacer arms of varying lengths. mwe.comnews-medical.net These haptens were then covalently coupled to carrier proteins to create immunogens for antibody production in rabbits and coating antigens for the ELISA plate. mwe.com The use of a heterologous immunoassay format, where the hapten used for the immunogen is different from the one used for the coating antigen, proved to be superior in enhancing the sensitivity of the icELISA. news-medical.netkonicaminolta.us Specifically, the highest sensitivity and specificity were achieved using a polyclonal antibody raised against an immunogen with a two-carbon-atom spacer arm and a heterologous coating antigen with a one-carbon-atom spacer arm. mwe.com This strategic hapten design and antibody selection were instrumental in developing a highly specific assay, with no cross-reactivity observed with other tested dyes. mwe.com

Sampling and Monitoring Strategies for Chrysoidine Hydrochloride Citrate in Complex Matrices

Effective monitoring of chrysoidine in complex matrices, such as food products, requires robust sampling and analytical strategies. Given that chrysoidine is a banned food dye, any detectable amount is considered unacceptable in most countries. chromatographyonline.com Therefore, highly sensitive analytical methods are essential for regulatory enforcement and food safety.

A common approach for the analysis of banned dyes and other contaminants in food is the use of chromatographic techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). news-medical.netresearchgate.netnih.gov These methods offer high sensitivity and specificity, allowing for the detection and quantification of trace levels of contaminants.

For the specific analysis of chrysoidine in aquaculture products, a rapid and sensitive method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed. researchgate.netnih.gov The sample preparation for this method involves the following key steps:

Alkalinization: Muscle tissues are made alkaline using sodium hydroxide. researchgate.netnih.gov

Extraction: The chrysoidine is then extracted from the matrix using ethyl acetate. researchgate.netnih.gov

Defatting: After evaporation of the solvent, the extract is defatted with n-hexane to remove interfering lipids. researchgate.netnih.gov

Analysis: The final extract is directly injected into the UPLC-MS/MS system for analysis. researchgate.netnih.gov

This method achieved a low limit of quantification of 0.25 ng/g. nih.gov

For broader monitoring of contaminants in diverse and complex food matrices, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation method is widely employed. researchgate.netusda.gov This approach is effective for extracting a wide range of analytes from various food samples and can be adapted for chrysoidine analysis. To mitigate matrix effects, which can interfere with the accuracy of LC-MS/MS analysis, a dilution strategy of the QuEChERS extract can be implemented. researchgate.net

A comprehensive monitoring strategy for chrysoidine in complex matrices would therefore involve:

Targeted Sampling: Focusing on food products where illegal dyes are more likely to be used, such as spices and certain processed foods.

Efficient Sample Preparation: Utilizing methods like liquid-liquid extraction or the QuEChERS protocol to isolate the analyte from the complex matrix.

Sensitive Detection: Employing highly sensitive analytical techniques like UPLC-MS/MS or a validated ELISA for initial screening.

Confirmatory Analysis: Using a chromatographic method like LC-MS/MS to confirm any positive results from screening assays.

This multi-faceted approach ensures both rapid screening of a large number of samples and accurate confirmation of any potential contamination, thereby safeguarding consumer health.

Mechanistic Investigations of Chrysoidine Hydrochloride Citrate

Supramolecular Interactions with Biological Macromolecules

The interaction of chrysoidine (B147795) with biological systems is a key area of investigation, particularly its ability to form non-covalent complexes with macromolecules. These interactions are fundamental to understanding its biological activity and potential effects.

Research into the interaction between chrysoidine hydrochloride and calf thymus DNA (ct-DNA) has revealed that the dye's intrinsic ability to bind to DNA is weak. nih.gov However, its interaction profile changes significantly in the presence of other molecules. For instance, when combined with the cationic surfactant cetyltrimethyl ammonium (B1175870) bromide (CTMAB), chrysoidine hydrochloride exhibits a markedly enhanced toxic interaction with ct-DNA. nih.gov Spectroscopic and microscopic analyses, including absorption spectra, circular dichroism, and transmission electron microscopy, have shown that the chrysoidine hydrochloride-CTMAB combination can alter the conformation of DNA, indicating a significant interaction. nih.gov This synergistic effect suggests that while chrysoidine alone has a low affinity for DNA, its interactive potential can be amplified by other agents. nih.gov

The formation of the complex between the chrysoidine hydrochloride-CTMAB system and DNA is driven by a combination of electrostatic and hydrophobic forces. nih.gov Researchers have proposed that these forces lead to the creation of an ion-associated complex. nih.gov The cationic nature of both chrysoidine and CTMAB facilitates electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. Simultaneously, the hydrophobic regions of the molecules contribute to the stability of the complex, driving the association in an aqueous environment. nih.gov

Photophysical and Chemical Conformational Dynamics

The structure and properties of chrysoidine are not static; they can be influenced by external stimuli such as light and pH, leading to dynamic changes in conformation and chemical behavior.

As an azobenzene (B91143) derivative, chrysoidine possesses the ability to undergo reversible trans ⇆ cis photoisomerization upon light irradiation. nih.gov This process is fundamental to the function of many molecular switches. nih.govrsc.org The mechanism for the parent compound, azobenzene, involves two primary reactive coordinates following photoexcitation. nih.gov The first is the rotation of a phenyl group around the central nitrogen-nitrogen double bond (torsion), and the second involves oscillations of the two carbon-nitrogen-nitrogen angles (bending). nih.gov The torsional motion is primarily responsible for the photoisomerization occurring in the S1 (nπ*) excited state. nih.gov

The efficiency of this isomerization can be controlled by modifying the molecular structure. For example, intramolecular hydrogen bonds can act as a "molecular lock," which stabilizes the trans isomer and increases the energy barrier for rotation, thereby hindering or preventing photoisomerization. nih.gov Conversely, strategic chemical design can favor the productive torsional motion over nonproductive pathways, enhancing the photoswitching behavior. nih.gov

The conformation of molecular systems can be highly dependent on the surrounding pH, particularly for molecules with titratable acidic or basic groups. nih.govnih.gov In proteins and other complex systems, a change in pH can alter the protonation state of specific residues, leading to significant conformational changes. nih.govnih.govrug.nl For instance, a residue might be protonated in an acidic environment (low pH) and deprotonated in an alkaline one (high pH). nih.govnih.gov This change in charge can disrupt or form new electrostatic interactions, such as hydrogen bonds, causing the molecule to switch between different states, such as a "closed" and an "open" conformation. nih.govnih.gov

Degradation Mechanisms and Kinetic Pathways

The breakdown of chrysoidine in the environment is a critical aspect of its chemical profile. Research has identified several degradation pathways, often involving reactive species and influenced by environmental conditions like pH.

One studied pathway is the sonocatalytic degradation of Chrysoidine R, a synonym for the dye. This process was found to follow second-order reaction kinetics. mdpi.com The degradation rate is significantly influenced by pH, with higher efficiency observed under acidic conditions. mdpi.comresearchgate.net This is attributed to the dye existing in a more hydrophobic molecular state at lower pH, rather than an ionized state. researchgate.net The proposed mechanism begins with the breakdown of the chrysoidine molecule to form intermediates, including aniline (B41778) and methylbenzene triamine, which are then further oxidized into simpler organic acids and ultimately carbon dioxide and water. mdpi.com

Table 1: Kinetic Data for Chrysoidine R Degradation at Various pH Levels Data derived from studies on sonocatalytic degradation. mdpi.com

| pH | Extent of Degradation (%) | Kinetic Rate Constant (L mol⁻¹ min⁻¹) |

|---|---|---|

| 3 | 45.60 | Value increases with acidity |

| 4 | 34.03 | Value follows degradation trend |

| 5 | 15.06 | Value follows degradation trend |

Chemical and Physico-chemical Degradation Pathways

The degradation of azo dyes like Chrysoidine can be influenced by various physical and chemical factors. The pH of the solution is a critical parameter. For instance, the degradation of Chrysoidine R dye was observed to increase as the solution became more acidic. mdpi.com At a pH of 9, the degradation was minimal (5.08%), but it significantly increased to 15.06% at pH 5 and 34.03% at pH 4. mdpi.com This trend of increased degradation with higher acidity continued, with the maximum degradation occurring at a pH of 3. mdpi.com

The breakdown of Chrysoidine R can result in the formation of intermediates such as aniline and methylbenzene triamine. mdpi.com These intermediates then undergo further degradation through different pathways. Aniline can be oxidized to form benzoquinone, which is subsequently broken down into organic acids and ultimately mineralized to carbon dioxide and water. mdpi.com Simultaneously, methylbenzenetriamine can be transformed into methyl benzene (B151609) triol. mdpi.com

Enzymatic Biotransformation Mechanisms and Biocatalytic Degradation

The bioremediation of azo dyes, including Chrysoidine, often involves a two-step process initiated by the reductive cleavage of the azo bond (-N=N-). mdpi.com This initial step leads to the formation of aromatic amines, which can be toxic. mdpi.com The subsequent degradation of these aromatic amines typically occurs under aerobic conditions. mdpi.comnih.gov

Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. nih.gov Bacteria are often preferred for this process due to their faster growth rates and ease of handling. nih.gov They produce enzymes like azoreductases, which are responsible for cleaving the azo bond. nih.gov

Filamentous fungi are also effective in dye degradation through a combination of biosorption and the production of extracellular enzymes. nih.gov Lignin-degrading fungi, such as Phanerochaete chrysosporium, have been shown to extensively mineralize various azo dyes, particularly under nitrogen-limiting conditions. sigmaaldrich.comosti.gov This fungus can break down aromatic rings, with a higher degree of mineralization observed for rings with substituents like hydroxyl, amino, or nitro groups. sigmaaldrich.com

Enzymes such as laccases and peroxidases play a significant role in the degradation of azo dyes. Laccases, which are multi-copper oxidases, can non-specifically catalyze the degradation of azo dyes by acting on their phenolic groups. mdpi.com Peroxidases, including lignin (B12514952) peroxidase and manganese peroxidase, are also directly involved in the breakdown of these dyes. mdpi.com

The following table provides an overview of microorganisms and enzymes involved in the degradation of azo dyes.

| Organism/Enzyme | Role in Degradation | References |

| Bacteria | Produce azoreductases to cleave the azo bond. | nih.gov |

| Filamentous Fungi | Degrade dyes through biosorption and extracellular enzymes. | nih.gov |

| Phanerochaete chrysosporium | Mineralizes azo dyes, particularly under nitrogen-limiting conditions. | sigmaaldrich.comosti.gov |

| Algae (Chlorella, Oscillatoria) | Degrade azo dyes to aromatic amines and further to simpler compounds. | nih.gov |

| Laccases | Catalyze the degradation of azo dyes by acting on phenolic groups. | mdpi.com |

| Peroxidases | Directly involved in the breakdown of azo dyes. | mdpi.com |

Advanced Oxidation Processes in Chrysoidine Degradation

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of organic pollutants like Chrysoidine. mdpi.com These processes rely on the generation of highly reactive radicals, most commonly hydroxyl radicals (HO•), which can oxidize a wide range of organic compounds. mdpi.commdpi.com Common AOPs include Fenton and photo-Fenton processes, ozonation, and sonolysis. mdpi.comarcjournals.org

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. mdpi.com The efficiency of this process can be significantly enhanced by UV light irradiation in the photo-Fenton reaction. utah.edu The addition of hydrogen peroxide can accelerate the degradation of Chrysoidine R. mdpi.com For instance, the degradation increased from approximately 45% without H₂O₂ to 92.83% with the addition of 75 ppm of H₂O₂. mdpi.com However, excessive amounts of H₂O₂ can be detrimental to the degradation rate. mdpi.com The presence of certain dyes can also promote the Fenton degradation of other organic compounds under visible light. nih.gov

Ozonation: Ozonation is another AOP that has proven effective in degrading complex organic molecules, including azo dyes. nih.govrepec.org Ozone can directly react with organic compounds or decompose to form hydroxyl radicals. researchgate.net Ozonation can lead to the formation of by-products such as aldehydes and carboxylic acids. nih.gov For some dyes, ozonation has been shown to be a pseudo-first-order reaction. researchgate.net

Sonocatalytic Degradation: Ultrasound-assisted catalytic degradation, or sonocatalysis, is an emerging AOP. The application of ultrasonic power can generate cavities and active radicals, leading to the degradation of pollutants. mdpi.com In the case of Chrysoidine R, increasing the ultrasonic power from 80 W to 120 W resulted in a higher degradation rate. mdpi.com The combination of ultrasound with a catalyst, such as NiFe₂O₄, and a co-oxidant like hydrogen peroxide has been shown to significantly enhance the degradation of Chrysoidine R dye. mdpi.comresearchgate.netyoutube.com

The table below summarizes the key parameters and findings for different AOPs in the degradation of Chrysoidine and similar dyes.

| AOP Method | Key Parameters/Catalysts | Findings | References |

| Sonocatalysis | NiFe₂O₄ catalyst, Ultrasound (120 W, 70% duty cycle), pH 3, 0.5 g/L catalyst | 45.01% degradation of Chrysoidine R in 160 min. | mdpi.com |

| Sonocatalysis with H₂O₂ | 75 ppm H₂O₂ | Degradation increased to 92.83%. | mdpi.com |

| Fenton Process | Fe²⁺, H₂O₂ | Efficiently degrades various dyes. | repec.org |

| Photo-Fenton | Fe²⁺, H₂O₂, UV light | Enhanced degradation and mineralization. | utah.edu |

| Ozonation | Ozone (O₃) | Effective in color removal and degradation of organic matter. | nih.govresearchgate.net |

Environmental Science and Remediation of Chrysoidine Hydrochloride Citrate

Degradation Kinetics and Environmental Fate Modeling

Understanding the degradation kinetics and environmental fate of chrysoidine (B147795) and other azo dyes is crucial for assessing their environmental impact and developing effective remediation strategies. The degradation of these compounds in the environment is influenced by a combination of abiotic and biotic processes. cefic-lri.org

Degradation processes are often modeled using first-order kinetics, where the rate of degradation is proportional to the concentration of the substance. cefic-lri.org However, the degradation of complex organic molecules like azo dyes may not always follow simple first-order kinetics and can be influenced by various environmental factors. nih.gov

Environmental fate models are used to predict the distribution and persistence of chemicals in different environmental compartments such as water, soil, and air. rsc.org These models integrate data on a chemical's properties, emission rates, and degradation kinetics to estimate its environmental concentration and persistence. rsc.org For azo dyes, factors such as water solubility, partitioning behavior, and susceptibility to biodegradation are key parameters in these models. researchgate.net

Research on the degradation kinetics of Chrysoidine R has shown that it can follow second-order kinetics under specific conditions, such as in sonocatalytic degradation processes. mdpi.com The rate of degradation is significantly influenced by factors like pH, with increased degradation observed in acidic conditions. mdpi.com

Advanced Remediation Technologies for Chrysoidine Dye Removal

Due to the limitations of conventional wastewater treatment methods in removing recalcitrant azo dyes, various advanced remediation technologies are being explored.

Sonocatalytic degradation is an advanced oxidation process that utilizes ultrasound to generate highly reactive radicals, which can break down complex organic molecules. The presence of a catalyst enhances the efficiency of this process.

Recent studies have demonstrated the effective degradation of Chrysoidine R dye using a nickel ferrite (B1171679) (NiFe2O4) catalyst synthesized via an ultrasound-assisted method. mdpi.comresearchgate.netyoutube.com The degradation efficiency was found to be highly dependent on several operational parameters:

pH: The degradation of Chrysoidine R was significantly higher in acidic conditions, with the maximum degradation observed at a pH of 3. mdpi.comresearchgate.net

Ultrasonic Power and Duty Cycle: Increasing the ultrasonic power and duty cycle generally led to higher degradation rates due to enhanced cavitation and radical generation. mdpi.com

Catalyst and Oxidant Loading: The concentration of the catalyst and the addition of a co-oxidant like hydrogen peroxide played a crucial role in accelerating the degradation process. mdpi.comresearchgate.net

Under optimized conditions, a degradation of up to 92.83% of Chrysoidine R was achieved. mdpi.comresearchgate.net The degradation was observed to follow second-order kinetics. mdpi.comresearchgate.net The use of sonocatalysis with novel catalysts presents a promising approach for the efficient removal of chrysoidine from wastewater. mdpi.comyoutube.com

Table 1: Sonocatalytic Degradation of Chrysoidine R

| Parameter | Condition | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| Optimized Conditions | pH 3, 120 W power, 70% duty cycle, 0.5 g/L catalyst, 75 ppm H₂O₂, 160 min | 92.83 | mdpi.comresearchgate.net |

| Effect of pH | pH 3 | Increased degradation | mdpi.com |

| pH 9 | 5.08 | mdpi.com | |

| Kinetics | Second-order | - | mdpi.com |

Bioremediation offers an environmentally friendly and cost-effective alternative for the treatment of azo dye-contaminated wastewater. nih.gov This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down these complex pollutants. youtube.comyoutube.com

A significant number of anaerobic bacteria have been identified that can reduce azo dyes. oup.com Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also shown the ability to mineralize azo dyes through the action of their extracellular enzymes. oup.comcapes.gov.br The effectiveness of bioremediation can be enhanced by using microbial consortia, where different microorganisms work synergistically to degrade the pollutants. nih.gov However, the efficiency of fungal bioremediation can be influenced by soil composition and the presence of other indigenous microbes. capes.gov.br

The process of bioremediation can be implemented through bio-stimulation, which involves stimulating the existing microbial population, or bio-augmentation, where specific pollutant-degrading microbes are introduced into the contaminated environment. youtube.com Factors such as the availability of nutrients, oxygen levels, moisture, and temperature are critical for the optimal growth and activity of these microorganisms. youtube.com

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity and efficiency, even at low pollutant concentrations. researchgate.net This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material.

Various low-cost and readily available materials have been investigated for the removal of chrysoidine from aqueous solutions:

Waste Materials: Bottom ash (a power plant waste) and de-oiled soya (an agricultural waste) have been successfully used as adsorbents for Chrysoidine Y. nih.gov The adsorption kinetics for these materials were found to follow a pseudo-second-order model. nih.gov

Fly Ash: Another industrial byproduct, fly ash, has also been shown to be an effective adsorbent for Chrysoidine R. researchgate.net

Activated Carbon: Activated carbon derived from bamboo leaves has demonstrated high efficiency in removing Chrysoidine Y, with one study reporting up to 100% removal under optimal conditions. humg.edu.vnhumg.edu.vn

The adsorption capacity of these materials is influenced by factors such as pH, temperature, initial dye concentration, and adsorbent dosage. nih.govresearchgate.net

Table 2: Adsorption-Based Removal of Chrysoidine

| Adsorbent | Chrysoidine Variant | Adsorption Capacity | Kinetic Model | Reference |

|---|---|---|---|---|

| Bottom Ash | Chrysoidine Y | 7.27 x 10⁻⁵ mol g⁻¹ | Pseudo-second order | nih.gov |

| De-oiled Soya | Chrysoidine Y | 3.35 x 10⁻⁵ mol g⁻¹ | Pseudo-second order | nih.gov |

| Fly Ash | Chrysoidine R | - | Pseudo-first order | researchgate.net |

| Activated Carbon (Bamboo Leaves) | Chrysoidine Y | 133.64 - 361.2 mg/g | - | humg.edu.vn |

Regulatory Frameworks and Environmental Monitoring of Banned Azo Dyes

Due to the potential health risks associated with certain azo dyes that can break down to form carcinogenic aromatic amines, several regulatory frameworks have been established worldwide. compliancegate.comsustainability-directory.com

In the European Union , REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation restricts the use of azo dyes that can release any of the 22 specified aromatic amines in textile and leather articles that come into direct and prolonged contact with the skin. compliancegate.comuark.edu The concentration of these amines should not exceed 30 mg/kg. uark.edu Other EU regulations, such as the Toy Safety Directive and regulations for cosmetic products, also have specific restrictions on certain azo dyes. compliancegate.com

In the United States , there is no specific federal regulation that explicitly bans "azo dyes" as a class. compliancegate.com Instead, regulations like California's Proposition 65 and Washington's Children's Safe Products Act restrict specific aromatic amines that can be derived from azo dyes. compliancegate.com

Several other countries, including India, have also implemented bans on certain azo dyes. niscpr.res.in

Environmental monitoring is crucial for enforcing these regulations and ensuring the safety of consumer products and the environment. sustainability-directory.com Standardized testing methods, such as those developed by the International Organization for Standardization (ISO) and the European Committee for Standardization (CEN), are used to detect the presence of banned aromatic amines in products. sustainability-directory.com

Computational Chemistry and Cheminformatics in Chrysoidine Hydrochloride Citrate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like chrysoidine (B147795). mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. mdpi.com For chrysoidine, such calculations can provide a detailed picture of its molecular orbitals, which is crucial for predicting its chemical behavior.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. nih.gov DFT calculations can also determine other important electronic properties such as ionization potential, electron affinity, chemical potential, and molecular hardness. nih.gov These parameters are vital for understanding how chrysoidine might interact with other molecules or participate in chemical reactions.

Furthermore, these calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. mdpi.com The distribution of Mulliken charges and spin densities can also be calculated, offering insights into the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Azo Dyes (Note: This table is illustrative and based on typical parameters found in computational studies of azo dyes, not specifically on Chrysoidine hydrochloride citrate (B86180).)

| Parameter | Description | Typical Calculated Value Range | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.5 to 4.5 eV | Relates to chemical reactivity and spectral properties |

| Dipole Moment (μ) | Measure of molecular polarity | 1.0 to 5.0 Debye | Influences solubility and intermolecular interactions |

| Ionization Potential (IP) | Energy required to remove an electron | 5.0 to 7.0 eV | Relates to the ability to be oxidized |

| Electron Affinity (EA) | Energy released when an electron is added | 1.5 to 3.5 eV | Relates to the ability to be reduced |

These quantum chemical methods provide a foundational understanding of the intrinsic properties of the chrysoidine molecule, which informs all other areas of computational and experimental investigation.

Molecular Dynamics Simulations of Chrysoidine Interactions in Various Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in different environments, such as in solution or interacting with a solid surface. nih.govresearchgate.net For chrysoidine hydrochloride citrate, MD simulations could be employed to understand its solvation properties, its tendency to aggregate, and its interactions with biological macromolecules or environmental matrices.

In a typical MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. nih.gov The simulation then iteratively calculates the forces, updates the positions and velocities of the atoms over small time steps (on the order of femtoseconds), and generates a trajectory of the system's evolution. mdpi.com This trajectory can be analyzed to extract a wealth of information about the system's dynamic properties.

For instance, MD simulations could model how water molecules arrange themselves around the chrysoidine cation and the citrate and chloride anions, providing insights into its solubility. They could also be used to study the interaction of chrysoidine with soil components or with the active site of an enzyme, which is relevant for understanding its environmental fate and metabolism. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution function (RDF), researchers can quantify the stability of interactions and the conformational flexibility of the molecule in different environments. nih.gov

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Environment | Research Question | Key Parameters to Analyze |

| Aqueous Solution | How does the compound dissolve and interact with water? | Radial Distribution Functions, Hydrogen Bond Analysis, Solvation Free Energy |

| Lipid Bilayer | Can the molecule permeate cell membranes? | Potential of Mean Force, Diffusion Coefficient |

| Enzyme Active Site | How does it bind to metabolic enzymes? | Binding Free Energy, RMSD, RMSF, Intermolecular Interactions |

| Clay Surface | How does it adsorb to soil particles? | Adsorption Energy, Conformational Changes, Orientation on Surface |

These simulations bridge the gap between the static picture provided by quantum chemistry and the macroscopic behavior observed in experiments.

Predictive Modeling for Environmental Behavior and Degradation Pathways

Predictive modeling, often employing cheminformatics and machine learning techniques, can forecast the environmental fate and degradation of chemical compounds like this compound. mdpi.comnih.gov These models use existing data and computational algorithms to predict properties such as soil mobility, biodegradability, and the formation of degradation products. nih.govnih.gov

One approach involves using Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or physicochemical properties with its environmental behavior or toxicity. For chrysoidine, a QSAR model might predict its soil adsorption coefficient (Koc) based on its molecular weight, polarity, and other computed descriptors, indicating its mobility in soil. nih.gov

More advanced computational methods can predict the likely pathways of chemical degradation. nih.govyoutube.com For example, computational frameworks can simulate the reaction of chrysoidine with reactive species like hydroxyl radicals, which are important in environmental and biological systems. mdpi.com By calculating the bond dissociation energies (BDEs) and using frontier molecular orbital (FMO) theory, it is possible to identify the most susceptible sites for oxidative attack. nih.gov These calculations can help to propose a step-by-step degradation mechanism. For instance, a proposed degradation pathway for a related dye, Chrysoidine R, suggests that the process begins with the formation of intermediates like aniline (B41778) and methylbenzene triamine, which then undergo further oxidation. mdpi.com Computational models can help to validate and expand upon such proposed pathways by evaluating the thermodynamic feasibility of each step. nih.govpurdue.edu

Table 3: Example of a Computationally-Informed Degradation Pathway for an Azo Dye (Based on the proposed mechanism for Chrysoidine R degradation)

| Step | Reactant(s) | Intermediate/Product(s) | Computational Insight |

| 1 | Chrysoidine + •OH | Aniline + Methylbenzene triamine | Identification of the azo bond as a reactive site through FMO analysis. |

| 2 | Aniline + •OH | Benzoquinone | Calculation of reaction energies to determine the favorability of oxidation. |

| 3 | Benzoquinone + •OH | Organic Acids | Modeling of ring-opening reactions. |

| 4 | Organic Acids | CO2 + H2O | Prediction of complete mineralization products. |

These predictive models are crucial for assessing the environmental impact of chemicals and for designing more benign alternatives.

Spectroscopic Data Simulation and Interpretation for Structural Elucidation

Computational chemistry provides powerful tools for simulating spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.govnih.gov For this compound, simulating its UV-Vis, IR, and NMR spectra can help to assign the observed spectral features to specific molecular vibrations, electronic transitions, or nuclear environments.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the intensity of the absorption bands. mdpi.com These simulated spectra can be compared with experimental data to confirm the structure of a compound or to understand the effects of solvation or substitution on its color. researchgate.netmdpi.com

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign the experimental IR bands to specific functional groups and types of molecular motion, such as the N=N stretching of the azo group or the N-H bending of the amine groups.

NMR chemical shifts and coupling constants can also be calculated using quantum chemical methods. mdpi.com These calculations can help to resolve ambiguities in complex NMR spectra and provide a more detailed understanding of the molecule's structure in solution.

Table 4: Comparison of Experimental and Simulated Spectroscopic Data for a Representative Azo Dye (Note: This table is illustrative and demonstrates the principle of comparing experimental and simulated data.)

| Spectroscopic Technique | Parameter | Experimental Value | Simulated Value (Method) | Interpretation |

| UV-Vis | λmax | ~450 nm | ~440 nm (TD-DFT) | Corresponds to the π→π* transition of the azo chromophore. |

| FT-IR | Vibrational Frequency | ~1620 cm-1 | ~1615 cm-1 (DFT) | Aromatic C=C stretching. |

| FT-IR | Vibrational Frequency | ~1450 cm-1 | ~1445 cm-1 (DFT) | Azo N=N stretching. |

| 13C-NMR | Chemical Shift | ~150 ppm | ~148 ppm (GIAO/DFT) | Carbon atom attached to the azo group. |

The synergy between simulated and experimental spectra provides a high degree of confidence in structural assignments and a deeper understanding of the molecule's properties.

Advanced Applications of Chrysoidine Hydrochloride Citrate in Materials Science and Industrial Processes Non Therapeutic

Role in Industrial Dyeing and Colorant Technology Development

Chrysoidine (B147795), in its various forms including chrysoidine G (also known as Solvent Orange 3 hydrochloride), is a cationic azo dye extensively used in the manufacturing of textile dyestuffs and other synthetic industrial compounds. caltagmedsystems.co.ukmedchemexpress.com Its primary industrial application lies in the dyeing of materials such as silk, cotton, and chromed leather. nih.gov The coloration process involves the application of the dye to the substrate, where it imparts a distinct orange-brown hue.

The effectiveness of chrysoidine as a dye stems from its chemical structure, which allows for strong interaction with the fibers of various textiles. It is also utilized in the formulation of printing inks and as a colorant for varnishes, oils, fats, and waxes used in polishes. nih.gov The concentration of chrysoidine G in dyeing solutions and other industrial preparations can be accurately determined using UV-Vis spectroscopy, a critical aspect for quality control in manufacturing processes. caltagmedsystems.co.ukmedchemexpress.com Research has also explored methods for the removal of chrysoidine G from industrial effluents, such as using copper sulfide (B99878) nanoparticles loaded on activated carbon, highlighting the importance of managing its presence in industrial wastewater. medchemexpress.com

Integration into Stimuli-Responsive Functional Materials

The field of materials science has seen a growing interest in "smart" or "stimuli-responsive" materials that can change their properties in response to external triggers. nih.govnih.govrsc.org These materials are at the forefront of innovation for a variety of applications. Chrysoidine and its derivatives are being explored for their potential integration into such advanced functional materials. The core principle behind these materials is their ability to undergo reversible changes in their microstructure, often shifting from a hydrophilic to a hydrophobic state, when subjected to stimuli like changes in pH, temperature, or light. nih.gov

Chrysoidine Derivatives in Core-Shell Nanostructures

Core-shell nanostructures are a class of nanoparticles with a core made of one material and a shell of another. elsevierpure.com This architecture offers unique advantages, including a high surface area and the ability to be easily modified and functionalized. elsevierpure.com While direct research specifically detailing the incorporation of chrysoidine hydrochloride citrate (B86180) into core-shell nanostructures is emerging, the principles of dye incorporation are well-established. The functionalization of the shell with dye molecules like chrysoidine derivatives could lead to the development of novel sensors or imaging agents. The distinct spectral properties of chrysoidine could be harnessed to report on the local environment of the nanoparticle or to track its movement and interaction within a larger system. The ripening and stability of such core-shell structures are critical areas of study, with research indicating that defects in the shell can mediate mass transfer and structural transformations. nih.gov

pH and Photo-Responsive Cargo Release Systems Utilizing Chrysoidine Modifications

Stimuli-responsive materials are particularly promising for controlled release applications. nih.gov Systems can be designed to release a "cargo" molecule in response to specific environmental cues. Chrysoidine's known pH-indicator properties, transitioning from orange to yellow in the pH range of 4.0 to 7.0, make its derivatives interesting candidates for pH-responsive systems. nih.gov By modifying chrysoidine and incorporating it into a polymer matrix or nanocarrier, it is conceivable to create a system where a change in pH triggers a conformational change in the material, leading to the release of an encapsulated substance.

The development of pH-responsive systems often leverages the fact that certain environments, such as localized areas of bacterial infection, can have a lower pH than normal physiological conditions. researchgate.net Materials can be engineered with different components that have varying sensitivities to pH changes, allowing for multi-stage responsiveness. nih.gov While the bulk of research in this area has focused on therapeutic delivery, the fundamental principles are transferable to industrial applications where controlled release of non-therapeutic agents like catalysts, corrosion inhibitors, or fragrances is desired.

Contributions to Chemical Imaging and Advanced Staining Methodologies

Chrysoidine has a long history of use as a biological stain. nih.gov This traditional application is being reimagined in the context of advanced chemical imaging. Modern techniques are moving towards "stain-free" histopathology, where computational methods are used to generate images that mimic traditional staining without the need for chemical dyes. google.com These methods rely on acquiring spectroscopic data that captures the intrinsic chemical composition of a sample and then using algorithms to translate this data into a visually interpretable image. google.com

In this paradigm, the well-characterized spectral signatures of dyes like chrysoidine can serve as a valuable reference. By understanding how chrysoidine interacts with and stains different cellular components, researchers can build more accurate computational models. These models can then be used to predict what a tissue sample would look like if it were stained with chrysoidine, based solely on its intrinsic chemical makeup. This approach offers the potential for more consistent and quantitative analysis compared to traditional staining methods, which can be subject to variability. google.com

Future Directions and Research Gaps in Chrysoidine Hydrochloride Citrate Studies

Emerging Research Areas and Novel Methodological Advancements

The primary emerging research area for chrysoidine (B147795) hydrochloride citrate (B86180) is its fundamental characterization. While basic identifiers such as its chemical formula (C18H21ClN4O7) and CAS number (5909-04-6) are known, a comprehensive profile of its physicochemical properties is absent from the literature. nih.gov Novel methodological advancements in analytical chemistry are essential to bridge this gap. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy should be employed to confirm its structure and purity.

Furthermore, advanced thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide crucial data on its thermal stability and decomposition pathways. Such information is vital for understanding its potential persistence and transformation in various applications and environmental settings.

Table 1: Proposed Methodologies for Characterization of Chrysoidine Hydrochloride Citrate

| Analytical Technique | Information to be Gained | Potential Significance |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation, identification, and quantification of the compound and potential impurities. | Essential for purity assessment and for tracking the compound in complex matrices. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the molecule. | Confirms the molecular structure and the nature of the salt complex. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and bonding within the molecule. | Provides a characteristic fingerprint for identification and quality control. |

| Thermogravimetric Analysis (TGA) | Determination of thermal stability and decomposition temperature. | Informs on the compound's behavior at elevated temperatures and potential for thermal degradation. |

| Differential Scanning Calorimetry (DSC) | Measurement of melting point, phase transitions, and heat capacity. | Crucial for understanding the material's physical properties and for applications in material science. |

Interdisciplinary Approaches for Comprehensive Understanding of Compound Behavior

A thorough understanding of this compound necessitates a collaborative effort across multiple scientific disciplines. Given the association of the related chrysoidine hydrochloride with bladder tumors, a key interdisciplinary focus should be on its toxicological profile. drugfuture.comdrugfuture.comdrugfuture.com This would involve a partnership between synthetic chemists, to ensure a pure and well-characterized supply of the compound, and toxicologists, to conduct in vitro and in silico studies to assess its cytotoxicity and genotoxicity. The presence of the citrate moiety could potentially alter its bioavailability and metabolic fate compared to the simple hydrochloride salt, a hypothesis that requires dedicated investigation.

Computational chemistry and toxicology can play a pivotal role in predicting the compound's properties and potential hazards. Molecular modeling could be used to understand the interaction of this compound with biological macromolecules, while quantitative structure-activity relationship (QSAR) models could provide initial estimates of its toxicity and environmental fate, guiding further experimental work.

Environmental science is another critical component of an interdisciplinary approach. Research in this area would focus on the compound's fate and transport in ecosystems, including its solubility in water, its potential for bioaccumulation, and its degradation pathways under various environmental conditions.

Identification of Critical Research Needs and Priorities in Environmental and Material Science

The absence of dedicated studies on this compound means that the research needs in environmental and material science are fundamental and extensive. The primary priority is to generate baseline data on its environmental behavior and to explore its potential, if any, in material science applications.

In environmental science, the most pressing need is to understand its potential as a contaminant. Its use as a dye suggests a potential pathway into aquatic environments through industrial effluents. drugfuture.com Research should, therefore, prioritize studies on its aquatic toxicity, biodegradability, and potential for adsorption onto sediments and soils. The potential for this compound to cause contact dermatitis also warrants further investigation. researchgate.net

In material science, the research gap is even more pronounced. There is currently no information on whether this compound possesses any properties that would make it useful as a functional material. Initial research should focus on characterizing its optical and electronic properties to determine if it has potential applications beyond its role as a simple dye.

Table 2: Prioritized Research Needs for this compound

| Research Area | Priority Level | Key Research Questions | Rationale |

| Environmental Fate and Ecotoxicology | High | What is its water solubility and partition coefficient? Is it readily biodegradable? What is its acute and chronic toxicity to aquatic organisms? | To assess the environmental risk associated with its use as a dye and potential release into ecosystems. |

| Toxicological Profile | High | Does the citrate salt alter the known carcinogenic potential of the chrysoidine base? What is its potential for skin sensitization? | To understand the human health risks, especially given the known concerns with related compounds. drugfuture.comdrugfuture.com |

| Advanced Material Properties | Medium | Does it exhibit any interesting photophysical, electronic, or thermal properties? Can it be incorporated into polymer matrices? | To explore potential value-added applications beyond its use as a dye. |

| Analytical Method Development | Medium | What are the most effective methods for its detection and quantification in environmental and biological samples? | To enable accurate monitoring and further research into its fate and effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.